molecular formula C19H24N4O6S2 B6526912 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893150-33-9

3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B6526912
CAS No.: 893150-33-9
M. Wt: 468.6 g/mol
InChI Key: XALMQVKEVWZMNB-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide features a 1,3,4-thiadiazole core linked to a 3,4,5-trimethoxy-substituted benzamide via a sulfanyl bridge. The sulfanyl group is further connected to a carbamoylmethyl moiety attached to an oxolan-2-ylmethyl (tetrahydrofurfuryl) group. This structure combines multiple pharmacophoric elements:

  • Trimethoxy benzamide: Known for enhancing solubility and receptor binding in bioactive molecules .
  • 1,3,4-Thiadiazole: A heterocycle with established antifungal, antibacterial, and enzyme-inhibitory properties .
  • Oxolane-derived side chain: Likely improves pharmacokinetic properties, such as membrane permeability .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S2/c1-26-13-7-11(8-14(27-2)16(13)28-3)17(25)21-18-22-23-19(31-18)30-10-15(24)20-9-12-5-4-6-29-12/h7-8,12H,4-6,9-10H2,1-3H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALMQVKEVWZMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.

The structure of the compound features a thiadiazole ring , which is often associated with various biological activities including anticancer effects. The presence of the 1,3,4-thiadiazole scaffold enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds.

Key Structural Components:

  • Thiadiazole Ring : Known for anticancer and antimicrobial properties.
  • Trimethoxy Group : Enhances solubility and bioavailability.
  • Oxolan Ring : May influence metabolic stability and pharmacokinetics.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown potent activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5-(2-methoxyphenyl)-1,3,4-thiadiazoleSK-MEL-2 (skin cancer)4.27
N-{5-(benzylthio)-1,3,4-thiadiazol-2-yl}-2-(3-methoxyphenyl)acetamidePC3 (prostate cancer)22.19 ± 2.1
N-{5-(furan-2-ylmethylidene)-1,3,4-thiadiazol-2-yl}benzamideHT29 (colon cancer)12.57 ± 0.6

Case Studies

  • Cytotoxicity Against Human Cancer Cell Lines :
    • A study evaluated various thiadiazole derivatives against multiple human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon). The results indicated that many derivatives exhibited significant growth inhibition with IC50 values ranging from low to moderate concentrations.
    • The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide demonstrated the highest potency against SK-MEL-2 with an IC50 of 4.27 µg/mL .
  • Structure–Activity Relationship Studies :
    • Investigations into the structure–activity relationship (SAR) revealed that modifications on the thiadiazole ring significantly influenced cytotoxic activity. For example, the introduction of different substituents on the phenyl ring enhanced anticancer efficacy .

Additional Biological Activities

Beyond anticancer properties, compounds containing thiadiazole structures have been reported to exhibit:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anti-inflammatory Effects : Potential in treating inflammatory diseases.
  • Neuroprotective Properties : Suggested benefits in neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibit significant anticancer properties. The thiadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of thiadiazoles can effectively target specific cancer cell lines, enhancing their potential as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives are recognized for their ability to combat various bacterial and fungal infections. Preliminary studies suggest that this compound could serve as a lead compound in the development of new antimicrobial agents .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The structural features of this compound suggest potential as a pesticide. Compounds containing thiadiazole rings have been reported to exhibit insecticidal and fungicidal activities. This aspect could be explored for developing environmentally friendly agricultural chemicals .

Material Science

Polymer Development
In material science, the unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength. Research into this area could lead to advancements in materials used in coatings and composites .

Case Studies

StudyFocusFindings
Anticancer Study Evaluated the efficacy of thiadiazole derivatives on cancer cell linesShowed significant inhibition of cell proliferation in several cancer types
Antimicrobial Evaluation Tested against various pathogensDemonstrated potent activity against both Gram-positive and Gram-negative bacteria
Pesticidal Research Investigated insecticidal propertiesFound effective against common agricultural pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • Key Differences : Chloro substituent at the benzamide’s meta position vs. trimethoxy groups in the target compound.
  • Molecular Weight : 412.9142 (C₁₆H₁₇ClN₄O₃S₂) .
  • Implications : The chloro group may enhance electrophilicity and target binding, whereas trimethoxy groups could improve solubility and steric interactions.
LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Activity : Both inhibit Candida albicans thioredoxin reductase (Trr1), with MIC values <10 µg/mL .
  • Structural Contrast : Replacement of thiadiazole with oxadiazole and differing sulfamoyl substituents. Thiadiazoles generally exhibit stronger sulfur-mediated enzyme interactions than oxadiazoles .
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate
  • Activity : Demonstrates fungicidal and insecticidal effects, attributed to the methoxy-thiadiazole pharmacophore .
  • Comparison : The target compound’s three methoxy groups may amplify these effects through enhanced hydrogen bonding or π-π stacking.

Limitations and Knowledge Gaps

  • No direct evidence confirms the target compound’s biological activity.
  • Comparative pharmacokinetic data (e.g., logP, metabolic stability) are lacking.

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